Cas no 88229-19-0 (Benzamide, N-cyclopropyl-2-iodo-)

Technical Introduction: Benzamide, N-cyclopropyl-2-iodo- N-Cyclopropyl-2-iodobenzamide is a halogenated benzamide derivative featuring a cyclopropyl substituent on the amide nitrogen and an iodine atom at the ortho position of the benzene ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The iodine moiety serves as a versatile handle for further functionalization, while the cyclopropyl group may enhance steric and electronic properties. Its well-defined structure and stability under controlled conditions make it suitable for pharmaceutical and agrochemical research, where precise modification of aromatic systems is required.
Benzamide, N-cyclopropyl-2-iodo- structure
88229-19-0 structure
Product name:Benzamide, N-cyclopropyl-2-iodo-
CAS No:88229-19-0
MF:C10H10INO
MW:287.096974849701
CID:640505
PubChem ID:2968533

Benzamide, N-cyclopropyl-2-iodo- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-cyclopropyl-2-iodo-
    • N-cyclopropyl-2-iodobenzamide
    • Benzamide,N-cyclopropyl-2-iodo
    • HMS1595C19
    • DTXSID60388013
    • SR-01000289256
    • SR-01000289256-1
    • AKOS008557216
    • BS-24003
    • 88229-19-0
    • SCHEMBL5280085
    • Inchi: InChI=1S/C10H10INO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
    • InChI Key: WWSGALIECDFDFC-UHFFFAOYSA-N
    • SMILES: C1CC1NC(=O)C2=CC=CC=C2I

Computed Properties

  • Exact Mass: 286.98100
  • Monoisotopic Mass: 286.98071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 32.59000
  • LogP: 2.75820

Benzamide, N-cyclopropyl-2-iodo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM313754-25g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 95%
25g
$746 2021-06-15
Chemenu
CM313754-10g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 95%
10g
$373 2023-02-17
A2B Chem LLC
AC03192-25g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 97%
25g
$923.00 2024-04-19
A2B Chem LLC
AC03192-10g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 97%
10g
$467.00 2024-04-19
Chemenu
CM313754-25g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 95%
25g
$746 2023-02-17
Chemenu
CM313754-10g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 95%
10g
$373 2021-06-15
A2B Chem LLC
AC03192-1g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 97%
1g
$97.00 2024-04-19
A2B Chem LLC
AC03192-5g
N-Cyclopropyl-2-iodobenzamide
88229-19-0 97%
5g
$271.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747260-1g
n-Cyclopropyl-2-iodobenzamide
88229-19-0 98%
1g
¥999.00 2024-04-27
1PlusChem
1P004DEG-10g
Benzamide, N-cyclopropyl-2-iodo-
88229-19-0 97%
10g
$613.00 2025-02-21

Benzamide, N-cyclopropyl-2-iodo- Production Method

Additional information on Benzamide, N-cyclopropyl-2-iodo-

Benzamide, N-cyclopropyl-2-iodo - A Comprehensive Overview

The compound with CAS No. 88229-19-0, commonly referred to as Benzamide, N-cyclopropyl-2-iodo, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines the benzamide functional group with a cyclopropyl substituent and an iodine atom at the 2-position. The combination of these groups imparts distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of Benzamide, N-cyclopropyl-2-iodo in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and organic semiconductors. The presence of the iodine atom at the 2-position facilitates key reactions, such as nucleophilic aromatic substitution, which are crucial for constructing complex molecular architectures. Moreover, the cyclopropyl group introduces strain into the molecule, enhancing its reactivity and making it a versatile building block in organic synthesis.

The synthesis of Benzamide, N-cyclopropyl-2-iodo involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing this compound, ensuring high yields and purity.

In terms of applications, Benzamide, N-cyclopropyl-2-iodo has found utility in drug discovery and agrochemical development. Its ability to act as a bioisostere makes it an attractive candidate for modifying existing drug molecules to improve pharmacokinetic properties. Additionally, its role as an intermediate in the synthesis of bioactive compounds has been extensively documented in recent literature.

From a structural standpoint, Benzamide, N-cyclopropyl-2-iodo exhibits interesting electronic properties due to the conjugation between the benzene ring and the amide group. This conjugation not only influences its optical properties but also plays a critical role in its reactivity under various reaction conditions. Recent spectroscopic studies have provided deeper insights into its electronic transitions, further solidifying its potential in optoelectronic materials.

Looking ahead, ongoing research is focused on expanding the scope of applications for Benzamide, N-cyclopropyl-2-iodo. Its integration into supramolecular systems and its potential as a precursor for nanomaterials are areas of active investigation. Furthermore, efforts are being made to explore its biodegradability and environmental impact, ensuring that its use aligns with sustainable chemistry principles.

In conclusion, Benzamide, N-cyclopropyl-2-iodo stands out as a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, making it a cornerstone in modern organic chemistry.

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